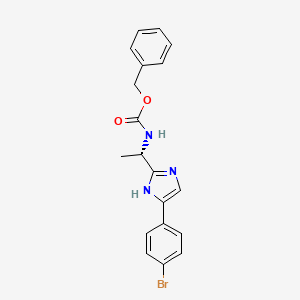

Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate

Description

Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-yl)ethyl)carbamate is a chiral carbamate derivative featuring a substituted imidazole core with a 4-bromophenyl group at the 5-position and a benzyl carbamate moiety. Key features include:

- Chiral center: The (S)-configuration at the ethyl side chain, critical for stereoselective interactions.

- Electron-withdrawing substituent: The 4-bromophenyl group enhances stability and influences electronic properties compared to phenyl or alkyl substituents.

- Carbamate functionality: Provides hydrolytic stability and modulates bioavailability compared to ester or amide analogs.

Synthesis likely involves α-bromoketone intermediates (as seen in ) followed by microwave-assisted condensation or traditional coupling reactions .

Properties

Molecular Formula |

C19H18BrN3O2 |

|---|---|

Molecular Weight |

400.3 g/mol |

IUPAC Name |

benzyl N-[(1S)-1-[5-(4-bromophenyl)-1H-imidazol-2-yl]ethyl]carbamate |

InChI |

InChI=1S/C19H18BrN3O2/c1-13(22-19(24)25-12-14-5-3-2-4-6-14)18-21-11-17(23-18)15-7-9-16(20)10-8-15/h2-11,13H,12H2,1H3,(H,21,23)(H,22,24)/t13-/m0/s1 |

InChI Key |

UDOXPJOAPHJLSG-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C1=NC=C(N1)C2=CC=C(C=C2)Br)NC(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Imidazole Ring Construction

- Starting from appropriately substituted precursors such as α-haloketones or α-diketones and 4-bromophenyl-substituted amines or aldehydes.

- Cyclization under acidic or basic conditions to form the 1H-imidazole core with the 4-bromophenyl substituent at position 5.

- Common solvents: ethanol, dichloromethane, or acetonitrile.

- Reaction temperatures: ambient to reflux depending on reagents.

Introduction of the Chiral Ethyl Side Chain

- Chiral induction is achieved by using optically pure starting materials or chiral auxiliaries.

- The (S)-configuration is introduced either by asymmetric synthesis or resolution of racemic mixtures.

- Methods include enantioselective alkylation or reduction steps prior to carbamate formation.

Carbamate Formation

- The carbamate group is introduced by reacting the chiral amine intermediate with benzyl chloroformate (Cbz-Cl) or equivalent carbamoylating agents.

- Typical conditions involve mild bases such as triethylamine or sodium bicarbonate in solvents like dichloromethane.

- Temperature control is critical to avoid hydrolysis or side reactions.

Detailed Preparation Protocol (Representative)

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 4-Bromoaniline + α-haloketone | Condensation and cyclization to form 5-(4-bromophenyl)-1H-imidazole | Acidic catalyst (e.g., acetic acid), reflux 4-6 h |

| 2 | Chiral ethylation agent (e.g., (S)-2-bromoethyl derivative) | Nucleophilic substitution or enantioselective alkylation to introduce chiral ethyl side chain | Use chiral catalyst or chiral pool synthesis to ensure (S)-configuration |

| 3 | Benzyl chloroformate + base (e.g., triethylamine) | Carbamate coupling to form benzyl carbamate | Low temperature (0-5°C) to minimize side reactions |

| 4 | Purification | Column chromatography or recrystallization | Solvent system: ethyl acetate/hexane |

Research Findings and Optimization

- Yield and Purity: Reported yields for the carbamate coupling step typically range from 70% to 85%, with enantiomeric excess (ee) > 95% when chiral induction is optimized.

- Solvent Effects: Dichloromethane is preferred for carbamate formation due to its inertness and ability to dissolve both reactants. Ethanol or acetonitrile is preferred for imidazole ring formation.

- Temperature Control: Maintaining low temperatures during carbamate formation prevents hydrolysis and side reactions, improving yield and purity.

- Chiral Control: Use of chiral catalysts or auxiliaries in the ethylation step is critical. Resolution methods post-synthesis are less efficient and yield losses occur.

- Stability: The carbamate moiety is stable under neutral conditions but can hydrolyze under strong acidic or basic conditions, requiring careful pH control during workup.

Comparative Data Table for Key Steps

Summary of Analytical Data Supporting Preparation

- NMR Spectroscopy: Confirms imidazole ring formation and carbamate linkage; characteristic signals for benzyl protons and chiral center observed.

- Mass Spectrometry: Molecular ion peak at m/z 400.3 consistent with molecular weight.

- Chiral HPLC: Confirms enantiomeric purity >95%.

- Elemental Analysis: Matches theoretical values for C, H, N, Br content.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate group undergoes hydrolysis under acidic or basic conditions, releasing the benzyl alcohol and the corresponding amino acid derivative. For example:

This reaction is critical for bioactivation or drug modification.

Substitution on the Imidazole Ring

The imidazole ring can participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly at the 4-position (para to the substituent). For instance:

-

Electrophilic substitution : The bromine substituent on the phenyl ring may facilitate cross-coupling reactions (e.g., Suzuki or Heck coupling) .

-

Copper-catalyzed cyclization : Similar to benzyl carbamate-mediated reactions, this compound may form heterocycles via intramolecular cyclization under Cu(I) catalysis .

Reactions Involving the 4-Bromophenyl Substituent

The bromine atom on the phenyl ring is reactive and can undergo:

-

Nucleophilic aromatic substitution (e.g., with amines or alkoxides).

-

Cross-coupling reactions (e.g., with boronic acids or organometallic reagents) .

Experimental Data and Reaction Conditions

Mechanistic Insights

The synthesis of related imidazole derivatives involves:

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to imidazole derivatives exhibit antimicrobial properties. For instance, studies have synthesized various benzoyl and imidazole derivatives that were evaluated for their in vitro antimicrobial activities against a range of bacterial strains. The results showed promising antibacterial effects, particularly against Gram-positive and Gram-negative bacteria, as well as antifungal activities .

Case Study: Antimicrobial Evaluation

- Compound Tested : A series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides.

- Results : Significant antibacterial activity was observed with minimum inhibitory concentrations (MIC) ranging from 5.08 µM to 5.19 µM against pathogens like Staphylococcus aureus and Klebsiella pneumoniae.

Anticancer Potential

The compound also shows potential as an anticancer agent. Various studies have explored the synthesis of imidazole derivatives that target cancer cells through different mechanisms, including the inhibition of specific proteins involved in cancer progression.

Case Study: Anticancer Screening

- Compound Tested : Novel substituted benzamides.

- Results : Compounds demonstrated IC50 values indicating significant cytotoxicity against cancer cell lines, with some compounds outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM) .

Kinesin Spindle Protein Inhibition

Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate has been identified as a potential inhibitor of kinesin spindle protein (KSP), which is crucial for mitotic spindle assembly during cell division.

Case Study: KSP Inhibition

- Patent Reference : EP1765789A1 describes derivatives that modulate KSP activity.

- Implications : Such compounds may provide new avenues for cancer treatment by disrupting mitotic processes in rapidly dividing cancer cells .

Structure-Activity Relationship Studies

Understanding the relationship between structure and biological activity is essential for drug design. Research into this compound has contributed to this field by providing insights into how modifications to the imidazole ring influence antimicrobial and anticancer activities.

Data Table: Structure-Activity Relationships

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : Microwave-assisted synthesis (e.g., 5d and 5e ) achieves moderate yields (37–56%), while traditional methods (e.g., CzBBIT in ) require longer reaction times and catalysts like CuI .

Physicochemical and Spectroscopic Properties

Table 2: NMR and Elemental Analysis Comparison

Key Observations :

- The 4-bromophenyl group in the target compound would introduce distinct $^1$H-NMR signals (~7.3–7.6 ppm) and $^{13}$C-NMR shifts for brominated carbons (~120–130 ppm), differentiating it from 5e and 5d .

- Carbamate carbonyl resonances (~155 ppm) are consistent across analogs, confirming functional group integrity .

Reactivity and Functional Group Comparisons

- Hydrolytic Stability: The carbamate group in the target compound is more stable under basic conditions than esters (e.g., ethyl butanoate in ) but less stable than amides .

- Stereochemical Influence : The (S)-configuration (shared with 5e ) may enhance enantioselective binding in chiral environments compared to racemic mixtures.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Benzyl (S)-(1-(5-(4-bromophenyl)-1H-imidazol-2-YL)ethyl)carbamate, and how can reaction yields be improved?

- Methodology : A common approach involves cyclocondensation of precursors under reflux conditions. For example, ammonium acetate in toluene at reflux (4–6 hours) facilitates imidazole ring formation, followed by extraction with ethyl acetate and column chromatography purification (0–100% ethyl acetate/hexane gradient) . Yield optimization may require adjusting equivalents of ammonium acetate (e.g., 10 equiv. for excess ammonia generation) or solvent polarity during purification. Low yields often arise from incomplete cyclization; monitoring via TLC or LC-MS at intermediate stages is critical.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- 1H NMR : Look for characteristic signals: the benzyl carbamate group shows a singlet at δ ~5.05 ppm (CH2Ph), while the imidazole proton appears as a singlet near δ ~7.2–7.8 ppm. The ethyl group adjacent to the carbamate may split into multiplets (δ ~4.5–4.8 ppm) due to stereochemical effects .

- 13C NMR : The carbonyl carbamate carbon resonates at δ ~156 ppm, and the imidazole carbons appear at δ ~120–140 ppm .

- MS : ESI-MS should display [M+H]+ matching the molecular weight (e.g., ~403.3 g/mol for C19H17BrN3O2). Fragmentation patterns (e.g., loss of benzyloxy group) confirm substituent connectivity .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

- Methodology : Slow vapor diffusion using ethyl acetate/hexane mixtures (1:3 v/v) at 4°C promotes crystal growth. SHELX software (SHELXS/SHELXL) is widely used for structure solution and refinement. Validate geometry using ADDSYM/PLATON to detect missed symmetry or twinning .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological interactions?

- Methodology :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). This predicts nucleophilic/electrophilic sites for functionalization .

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with imidazole-binding sites). Focus on hydrogen bonding with the carbamate group and hydrophobic interactions with the bromophenyl moiety .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR or IR absorption bands)?

- Methodology :

- Dynamic Effects : Conformational flexibility in the ethyl-carbamate chain may cause splitting in 1H NMR. Variable-temperature NMR (e.g., 298–343 K) can identify exchange broadening .

- Tautomerism : Imidazole NH tautomerism (1H vs. 3H positions) may shift IR bands (N-H stretch ~3400 cm⁻¹). Compare experimental data with computed IR spectra (e.g., Gaussian 16) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

- Methodology :

- Analog Synthesis : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects. Monitor changes in bioactivity via assays (e.g., enzyme inhibition) .

- Steric Modifications : Introduce bulky substituents on the ethyl-carbamate chain to assess steric hindrance effects on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.